molecular formula C8H7BrN4O2 B2454746 Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1250443-62-9

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No. B2454746
CAS RN: 1250443-62-9
M. Wt: 271.074
InChI Key: BQQRZXMDDLAPET-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound that falls under the category of Organic Building Blocks . It has an empirical formula of C6H4BrN3 .

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate serves as a precursor for synthesizing various derivatives. These derivatives are formed through reactions involving different chemical agents, leading to a range of compounds with diverse properties and potential applications. For instance, the synthesis of ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate through a specific reaction process demonstrates the compound's versatility in forming structurally varied derivatives (Gomha, Muhammad, & Edrees, 2017).

Antitumor Activities

This compound derivatives have shown promising antitumor activities. A novel compound synthesized from this chemical demonstrated high potency against human lung and hepatocellular carcinoma cell lines, indicating potential applications in cancer research and treatment (Gomha, Muhammad, & Edrees, 2017).

Ring-Chain Isomerism

The compound exhibits interesting chemical behavior, such as ring-chain isomerism, depending on the solvent and substituent length. This property is vital for understanding its reactivity and potential uses in chemical synthesis and pharmaceutical applications (Pryadeina et al., 2008).

Antimicrobial Activity

Derivatives of this compound have been synthesized and tested for antimicrobial properties. These compounds have shown comparable results to established drugs like ampicillin and fluconazole, suggesting their potential as novel antimicrobial agents (Mostafa et al., 2008).

Versatility as Synthetic Intermediates

The presence of halogen functionalities on the pyrimidine nucleus of some derivatives renders them as versatile intermediates for further chemical diversification. This includes applications in palladium-catalyzed cross-couplings and direct aromatic substitutions, highlighting the compound's significance in advanced synthetic chemistry (Tang et al., 2014).

properties

IUPAC Name

ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O2/c1-2-15-7(14)6-11-8-10-3-5(9)4-13(8)12-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQRZXMDDLAPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(C=NC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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